rac Rasagiline-13C3 Mesylate
Overview
Description
It is a highly potent and selective irreversible inhibitor of mitochondrial monoamine oxidase, specifically targeting monoamine oxidase B and A in the brain . This compound is used primarily in scientific research and has significant applications in the study of neurodegenerative diseases such as Parkinson’s disease .
Scientific Research Applications
TVP1012 13C3 racemic has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Rac Rasagiline-13C3 Mesylate, also known as Rasagiline 13C3 mesylate racemic, is a selective irreversible inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme found in the brain and liver that regulates the metabolic degradation of catecholamines and serotonin .
Mode of Action
Rasagiline-13C3 Mesylate acts by irreversibly inhibiting MAO-B . This inhibition leads to an increase in extracellular levels of dopamine in the striatum .
Biochemical Pathways
By inhibiting MAO-B, Rasagiline-13C3 Mesylate prevents the breakdown of dopamine, thereby increasing its availability . This results in enhanced dopaminergic function in the brain, which is beneficial in diseases like Parkinson’s where dopamine levels are reduced .
Pharmacokinetics
The pharmacokinetics of Rasagiline-13C3 Mesylate have been studied in healthy subjects . The study found that the bioequivalence of major pharmacokinetic parameters (AUC 0–t and AUC 0–∞) and the maximum observed serum concentration (C max) were within the acceptable range for bioequivalence . The study also found that the compound showed good tolerability and a similar safety profile under both fasting and postprandial conditions .
Result of Action
The inhibition of MAO-B by Rasagiline-13C3 Mesylate leads to increased levels of dopamine in the brain . This can result in improved motor function in patients with Parkinson’s disease . Additionally, Rasagiline-13C3 Mesylate has been shown to inhibit serum and NGF withdrawal-induced apoptosis
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Rasagiline 13C3 mesylate racemic interacts with the mitochondrial monoamine oxidase (MAO) enzyme . It is a potent inhibitor of this enzyme, particularly the B isoform . The interaction is irreversible and highly selective .
Cellular Effects
The inhibition of MAO by Rasagiline 13C3 mesylate racemic has significant effects on cellular function. It regulates the metabolic degradation of catecholamines and serotonin in the central nervous system and peripheral tissues . This can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Rasagiline 13C3 mesylate racemic exerts its effects at the molecular level through its interaction with MAO. It binds to the enzyme and inhibits it, preventing the breakdown of neurotransmitters such as dopamine . This can lead to changes in gene expression and cellular function .
Metabolic Pathways
Rasagiline 13C3 mesylate racemic is involved in the metabolic pathway of monoamine neurotransmitters. It interacts with the MAO enzyme, which is responsible for the breakdown of these neurotransmitters
Subcellular Localization
Given its mechanism of action, it is likely to be found in the mitochondria where the MAO enzyme is located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TVP1012 13C3 racemic involves the incorporation of carbon-13 isotopes into the Rasagiline structure. The synthetic route typically includes the following steps:
Formation of the Alkyne Intermediate: The synthesis begins with the formation of an alkyne intermediate, which is achieved through a series of reactions involving carbon-13 labeled precursors.
Cyclization: The alkyne intermediate undergoes cyclization to form the core structure of Rasagiline.
Mesylation: The final step involves the mesylation of the compound to produce Rasagiline 13C3 mesylate.
Industrial Production Methods
Industrial production of TVP1012 13C3 racemic follows similar synthetic routes but is scaled up to meet the demands of research institutions. The process involves stringent reaction conditions and purification steps to ensure the high purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
TVP1012 13C3 racemic undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to study the compound’s stability and reactivity under different conditions.
Substitution: Substitution reactions involving different reagents can help in modifying the compound for various research applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include different derivatives of Rasagiline, which are used to study the compound’s pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Similar Compounds
Selegiline: Another selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Deprenyl: A compound similar to Selegiline with selective inhibition of monoamine oxidase B.
Uniqueness
TVP1012 13C3 racemic is unique due to its carbon-13 labeling, which allows for precise tracking and study in metabolic and pharmacokinetic research . Its high selectivity and potency as a monoamine oxidase inhibitor also distinguish it from other similar compounds .
Properties
IUPAC Name |
methanesulfonic acid;N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/i1+1,2+1,9+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJJCWRXSVHOQ-IZHPGBHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.[13CH]#[13C][13CH2]NC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676130 | |
Record name | Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216757-55-9 | |
Record name | Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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